molecular formula C19H16ClN3O4S B2950238 1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-72-0

1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2950238
CAS No.: 1005300-72-0
M. Wt: 417.86
InChI Key: SVYBUEYTIFHYLD-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfamoylphenyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This is typically achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the chlorophenyl group: This step involves the reaction of the dihydropyridine intermediate with a chlorophenyl methyl halide under basic conditions.

    Attachment of the sulfamoylphenyl group: This is achieved through a nucleophilic substitution reaction, where the dihydropyridine intermediate reacts with a sulfamoylphenyl halide.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding tetrahydropyridine derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction yields tetrahydropyridine derivatives.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative used as a calcium channel blocker with a longer duration of action compared to nifedipine.

    Nicardipine: A dihydropyridine derivative used as a calcium channel blocker with potent vasodilatory effects.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications beyond those of traditional dihydropyridine derivatives.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-14-7-9-15(10-8-14)28(21,26)27/h1-11H,12H2,(H,22,24)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYBUEYTIFHYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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